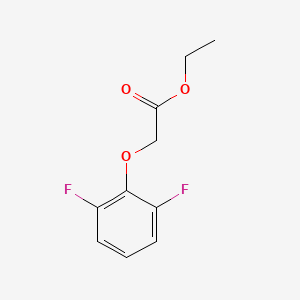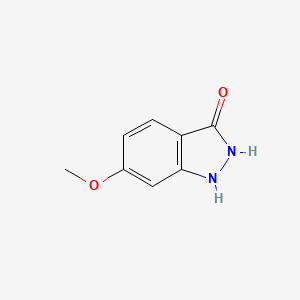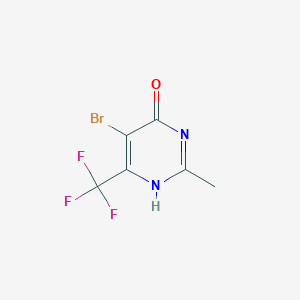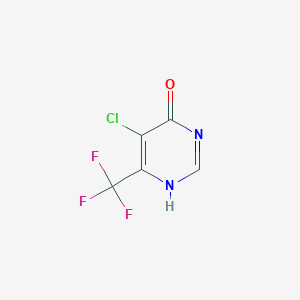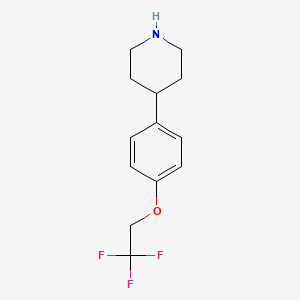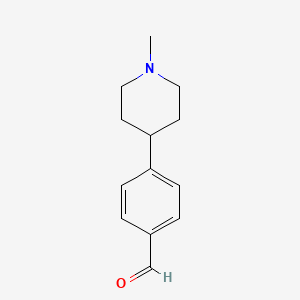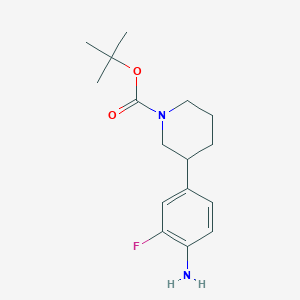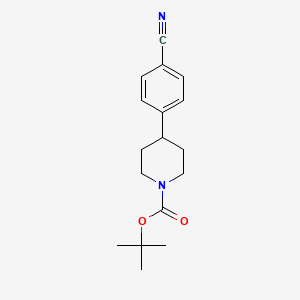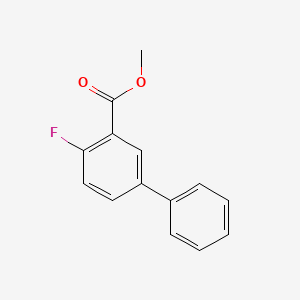![molecular formula C17H25NO3 B7900148 Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B7900148.png)
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound known for its utility in various scientific research fields. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound’s structure includes a tert-butyl ester group, a piperidine ring, and a phenyl group with a hydroxymethyl substituent, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group with a hydroxymethyl substituent is introduced via a Friedel-Crafts alkylation reaction, using reagents like benzyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the piperidine ring or the phenyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 4-[2-(carboxyphenyl)]piperidine-1-carboxylate.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: New ester or amide derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is widely used in:
Chemistry: As a building block in organic synthesis and the development of complex molecules.
Biology: In the study of protein interactions and the development of PROTACs for targeted protein degradation.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Mécanisme D'action
The compound exerts its effects primarily through its role as a linker in PROTACs. It facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves specific molecular interactions and pathways, including the recognition of the target protein by the PROTAC and the recruitment of the E3 ligase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate: Similar structure but with the hydroxymethyl group at a different position on the phenyl ring.
Tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxymethyl group.
Tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate: Features a hydroxyethyl group on the phenyl ring.
Uniqueness
Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is unique due to the specific positioning of the hydroxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in the compound’s efficacy and specificity in various applications.
Propriétés
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-13(9-11-18)15-7-5-4-6-14(15)12-19/h4-7,13,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIUEGHJIVPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B7900065.png)

![4-(Oxazolo[4,5-b]pyridine-2-yl)benzonitrile](/img/structure/B7900074.png)
